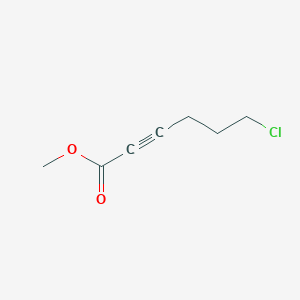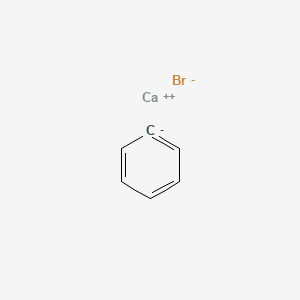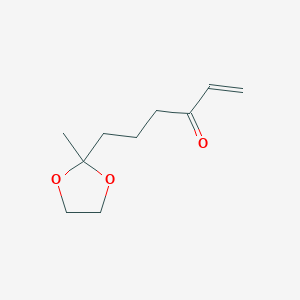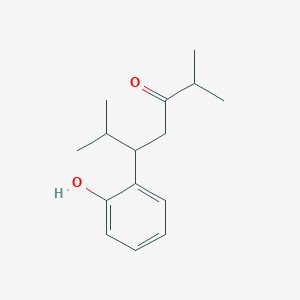
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one is an organic compound characterized by the presence of a hydroxyphenyl group attached to a heptanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one typically involves the condensation of 2-hydroxyacetophenone with a suitable heptanone derivative under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Thionyl chloride in dichloromethane at reflux temperature.
Major Products Formed
Oxidation: 5-(2-Ketophenyl)-2,6-dimethylheptan-3-one.
Reduction: 5-(2-Hydroxyphenyl)-2,6-dimethylheptanol.
Substitution: 5-(2-Chlorophenyl)-2,6-dimethylheptan-3-one.
科学的研究の応用
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. The carbonyl group can undergo nucleophilic addition reactions, further modulating its biological activity.
類似化合物との比較
Similar Compounds
5-(2-Hydroxyphenyl)-3-methyl-1-(quinoline-2-yl)-1H-1,2,4-triazole: Known for its luminescent properties and applications in materials science.
2-(2-Hydroxyphenyl)-benzothiazole: Used in fluorescence imaging and as a diagnostic probe.
N-(2-Hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine:
Uniqueness
5-(2-Hydroxyphenyl)-2,6-dimethylheptan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyphenyl and heptanone moieties allows for versatile applications across various scientific disciplines.
特性
CAS番号 |
51498-63-6 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
5-(2-hydroxyphenyl)-2,6-dimethylheptan-3-one |
InChI |
InChI=1S/C15H22O2/c1-10(2)13(9-15(17)11(3)4)12-7-5-6-8-14(12)16/h5-8,10-11,13,16H,9H2,1-4H3 |
InChIキー |
GQIGBDIITXUZAS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CC(=O)C(C)C)C1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


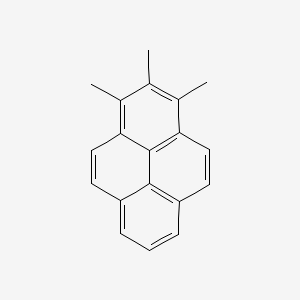
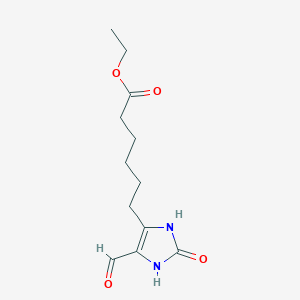
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)
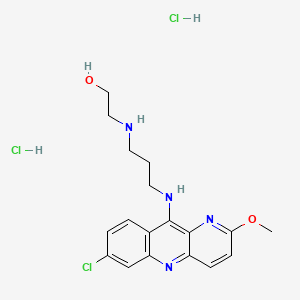
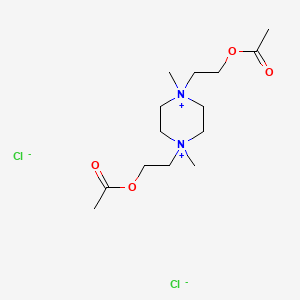

![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)

![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)
